molecular formula C8H11ClFN B1383324 4-Fluoro-2,5-dimethylaniline hydrochloride CAS No. 1798747-80-4

4-Fluoro-2,5-dimethylaniline hydrochloride

Cat. No.: B1383324
CAS No.: 1798747-80-4
M. Wt: 175.63 g/mol
InChI Key: PGUXRWFGKVPFAE-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethylaniline hydrochloride is a halogenated aromatic amine derivative characterized by a fluorine atom at the para position and methyl groups at the 2- and 5-positions of the benzene ring, with a hydrochloride salt formation enhancing its stability and solubility. The compound’s molecular formula is inferred as C₈H₁₁ClFN, with a molecular weight of approximately 175.6 g/mol (based on structural analogs in ).

Properties

IUPAC Name

4-fluoro-2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUXRWFGKVPFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,5-dimethylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives .

Scientific Research Applications

4-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

4-Bromo-2,5-dimethylaniline Hydrochloride

  • Molecular Formula : C₈H₁₁BrClN
  • Molecular Weight : 236.53 g/mol
  • Key Differences :
    • Substituent : Bromine replaces fluorine at the 4-position.
    • Reactivity : Bromine’s lower electronegativity compared to fluorine may reduce electronic effects on the aromatic ring, altering reaction kinetics in substitution or coupling reactions.
    • Applications : Used in intermediates for dyes or bioactive molecules due to bromine’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

2-Chloro-4,5-dimethylaniline

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol (free base)
  • Key Differences :
    • Substituents : Chlorine at the 2-position and methyl groups at 4- and 5-positions.
    • Market Relevance : Widely used in industrial synthesis, with global market analyses highlighting cost fluctuations and supply-demand dynamics .
    • Stability : Chlorine’s inductive effect may enhance stability compared to fluorine derivatives.

N-Ethyl-3,5-dimethylaniline Hydrochloride

  • Molecular Formula : C₁₀H₁₅N·HCl
  • Molecular Weight : 199.7 g/mol
  • Key Differences: Substituents: Ethylamino group at the 3-position and methyl groups at 3- and 5-positions. Commercial Availability: Priced at $208/g (1 g scale), indicating niche applications in research .

4-Methyl-2,5-dimethoxyphenethylamine Hydrochloride

  • Molecular Formula: C₁₁H₁₇NO₂·HCl
  • Molecular Weight : 243.72 g/mol
  • Key Differences :
    • Substituents : Methoxy groups at 2- and 5-positions and a methyl group at 4-position.
    • Pharmacological Profile : Psychoactive properties subject to legal restrictions, unlike fluorine/chlorine analogs .
    • Synthetic Challenges : Methoxy groups may complicate synthesis due to steric hindrance.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-Fluoro-2,5-dimethylaniline HCl C₈H₁₁ClFN ~175.6 F (4-), CH₃ (2-,5-) Intermediate synthesis
4-Bromo-2,5-dimethylaniline HCl C₈H₁₁BrClN 236.53 Br (4-), CH₃ (2-,5-) Cross-coupling reactions
2-Chloro-4,5-dimethylaniline C₈H₁₀ClN 155.63 Cl (2-), CH₃ (4-,5-) Industrial synthesis
N-Ethyl-3,5-dimethylaniline HCl C₁₀H₁₅N·HCl 199.7 CH₂CH₃ (N-), CH₃ (3-,5-) Research chemicals
4-Methyl-2,5-dimethoxyphenethylamine HCl C₁₁H₁₇NO₂·HCl 243.72 OCH₃ (2-,5-), CH₃ (4-) Psychoactive studies

Key Findings and Implications

Substituent Effects : Fluorine’s electronegativity in 4-Fluoro-2,5-dimethylaniline HCl enhances electrophilic substitution reactivity compared to bromine or chlorine analogs, making it preferable in fine chemical synthesis.

Solubility and Stability: Hydrochloride salts improve water solubility, critical for purification and industrial processes. Methyl groups contribute to steric stabilization but may reduce solubility in non-polar solvents.

Biological Activity

4-Fluoro-2,5-dimethylaniline hydrochloride is a substituted aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both fluorine and methyl groups in its structure enhances its stability, lipophilicity, and ability to interact with various biological targets. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H11ClFN
  • Molecular Weight : 201.64 g/mol
  • IUPAC Name : this compound

The fluorine atom enhances the compound's binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions.

The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes. It may modulate biological pathways by acting as an agonist or antagonist at various neurotransmitter receptors, particularly those related to serotonin (5-HT) and adrenergic systems. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on structurally related compounds demonstrated their ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
4-F-2,5-DMAMDA-MB-231 (Breast Cancer)0.126Induces apoptosis
4-F-2,5-DMAH1975 (Lung Cancer)0.442Cell cycle arrest

These findings suggest that this compound may have similar anticancer effects.

Neurotransmitter Receptor Modulation

Research has shown that derivatives of dimethylaniline compounds can act as selective agonists for serotonin receptors (specifically 5-HT2AR). The structure–activity relationship indicates that the presence of substituents at specific positions significantly affects receptor affinity and efficacy.

CompoundReceptor TypeEC50 (nM)Activity
4-F-2,5-DMA5-HT2AR<50Agonist
4-F-2,5-DMA5-HT2CR>50Weak Agonist

The data indicates that while this compound shows strong activity at the 5-HT2AR receptor, its activity at the 5-HT2CR receptor is minimal.

Bladder Cancer Risk Assessment

A significant epidemiological study highlighted the association between hemoglobin adducts of arylamines and increased bladder cancer risk among nonsmokers. The findings implicated compounds like 4-Aminobiphenyl (ABP) and potentially related structures such as dimethylanilines in carcinogenic processes. This suggests a need for further investigation into how compounds like this compound may contribute to similar pathways in carcinogenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2,5-dimethylaniline hydrochloride
Reactant of Route 2
4-Fluoro-2,5-dimethylaniline hydrochloride

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